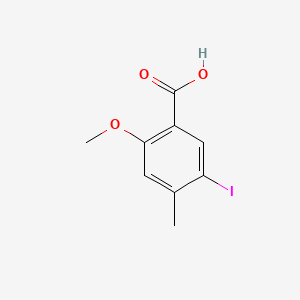

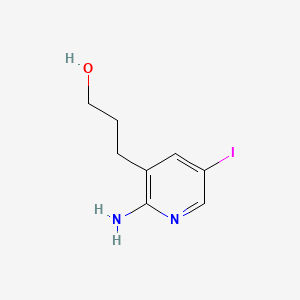

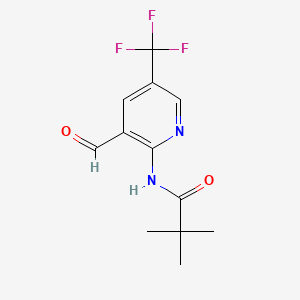

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

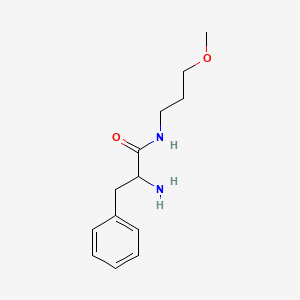

“N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of study. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has shown robustness in synthesizing numerous 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is likely to be complex due to the presence of various functional groups. N-aryl-substituted 3-formyl azaindoles, such as phenyl, pyridyl, and pyrimidyl moieties, have been reported to suit well with the ring cleavage methodology .Chemical Reactions Analysis

The chemical reactions involving “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could be diverse and complex. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .科学的研究の応用

Molecular Structure and Properties

The molecular structure of compounds containing the pivalamide group, like N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, exhibits significant features. For instance, the molecule is not planar, with a notable dihedral angle between benzene rings. These compounds often possess intra- and intermolecular hydrogen bonding, contributing to their stability and crystal formation. The tert-butyl group, often found in these molecules, can display disorder over multiple sites (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Synthetic Applications

These compounds are employed in various synthetic pathways. For instance, the lithiation of derivatives like N-(pyridin-3-ylmethyl)pivalamide is a crucial step in synthesizing substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013). Additionally, they are involved in the formation of complex structures such as trifluoromethyl-substituted pyridinol derivatives, demonstrating their versatility in generating diverse chemical entities (Flögel, Dash, Brüdgam, Hartl, & Reissig, 2004).

Chemical Behavior and Reactions

The chemical behavior of these compounds under various conditions is another area of interest. For instance, N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide shows strong nucleophilic behavior, leading to the formation of diverse products upon reaction with different electrophiles (Al-Romaizan, 2019). Similarly, the use of pivalamide groups in coordination polymers, like [Fe2NiO(Piv)6], offers insights into their role in constructing materials with novel properties, including sorption and catalytic capabilities (Sotnik et al., 2015).

Methodological Advances

Methodological advances in the hydrolysis of pivalamide derivatives, such as using Fe(NO3)3 in MeOH, also highlight the functional versatility of these compounds. This methodology allows for the transformation of pivalamide groups into corresponding amines, indicating their utility in diverse synthetic pathways (Bavetsias, Henderson, & McDonald, 2004).

将来の方向性

The future directions in the study of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in medicinal chemistry and other fields. The development of robust methods for the introduction of multiple functional groups to pyridine is an area of ongoing research .

特性

IUPAC Name |

N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPFYORBMFGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。